molecular formula C5H7BrN4O B1270007 4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide CAS No. 512809-81-3

4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B1270007
CAS No.: 512809-81-3
M. Wt: 219.04 g/mol
InChI Key: COLPSAPAKXEHAJ-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C5H7BrN4O and its molecular weight is 219.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Leishmanicidal Activities

4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide derivatives have been investigated for their leishmanicidal in vitro activities. Certain derivatives, specifically those with Br and NO2 groups, showed effectiveness against promastigote forms of Leishmania parasites, indicating potential use in developing drugs against these pathogens (Bernardino et al., 2006).

Molecular Dynamic Simulations and Docking Studies

The compound has been subjected to vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies. These studies provide insights into the compound's structure and potential interactions with biological targets, which is crucial for drug development (Pillai et al., 2017).

Antimicrobial and Anti-inflammatory Activities

Research has shown that derivatives of this compound possess significant antimicrobial, anti-inflammatory, and antiproliferative properties. These findings suggest their potential use in developing new therapies for bacterial infections and inflammation-related disorders (Narayana et al., 2009).

Cytotoxicity and Antitumor Activity

Studies have shown that certain pyrazole derivatives, including those related to this compound, exhibit cytotoxic properties against various tumor cell lines, suggesting their potential in cancer therapy (Huang et al., 2017).

Antiviral Activities

Some new pyrazole- and isoxazole-based heterocycles, which are structurally related to this compound, have shown anti-HSV-1 activity. This suggests their potential application in antiviral drug development (Dawood et al., 2011).

DNA Gyrase Inhibition

Novel derivatives of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide have been identified as potent DNA gyrase inhibitors, indicating their potential use in developing new antibacterial agents (Sun et al., 2013).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological system they interact with .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, the future directions for 4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide could potentially involve further exploration in these areas.

Biochemical Analysis

Biochemical Properties

4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to act as an inhibitor of liver alcohol dehydrogenase . This interaction is crucial as it can modulate the enzyme’s activity, affecting metabolic processes involving alcohols. Additionally, this compound may form binary adducts with titanium tetrachloride, indicating its potential to participate in complex formation reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit antibacterial, anti-inflammatory, and anticancer properties . These effects are mediated through its interaction with cellular targets, leading to alterations in cell signaling and gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its inhibition of liver alcohol dehydrogenase involves binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as antibacterial or anti-inflammatory activity . At higher doses, it could potentially cause toxic or adverse effects, including organ damage or disruption of normal metabolic processes. Understanding the dosage threshold and toxicology profile is essential for its safe and effective use in biomedical research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with liver alcohol dehydrogenase affects the metabolism of alcohols, altering the production of metabolic intermediates

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters or binding proteins, facilitating its uptake and localization within cells . Understanding these interactions can provide insights into its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with liver alcohol dehydrogenase suggests its localization in the cytoplasm, where this enzyme is predominantly found

Properties

IUPAC Name

4-bromo-2-methylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4O/c1-10-4(5(11)9-7)3(6)2-8-10/h2H,7H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLPSAPAKXEHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200222
Record name 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-81-3
Record name 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.